Citronellal methylanthranilate
Description
Contextualizing Schiff Bases in Organic Synthesis
Schiff bases, named after the German chemist Hugo Schiff who first described them in 1864, are a class of organic compounds characterized by a carbon-nitrogen double bond (azomethine or imine group). nih.gov This functional group has the general structure R¹R²C=NR³ (where R³ is not a hydrogen atom). wikipedia.org They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. wikipedia.orgamazonaws.com This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, forming an unstable hemiaminal intermediate, which then undergoes dehydration to yield the stable imine. wikipedia.orgresearchgate.net
The formation of the azomethine group is a reversible reaction, and the stability of the Schiff base can be influenced by various factors, including the electronic and steric effects of the substituents on both the carbonyl and amine precursors. researchgate.net The presence of the C=N bond is crucial, as the nitrogen atom's lone pair of electrons allows Schiff bases to act as effective ligands, forming stable complexes with a wide array of metal ions. nih.govresearchgate.net This ability to chelate metals makes them vital in coordination chemistry and catalysis. wikipedia.orgscirp.org Their synthetic flexibility and the structural diversity achievable by varying the precursor amine and carbonyl compounds have established Schiff bases as versatile intermediates and products in numerous areas of organic synthesis. scirp.org
Historical Perspectives on Terpenoid-Derived Derivatives
Terpenoids, also known as isoprenoids, are the largest and most diverse class of naturally occurring organic chemicals, with over 80,000 known compounds. wikipedia.org They are derived from the five-carbon isoprene (B109036) unit (C₅H₈). frontiersin.org The systematic study of these compounds began in the 19th century, with chemists like Otto Wallach making significant contributions to understanding their structures. frontiersin.org A major conceptual breakthrough was the "isoprene rule" formulated by Leopold Ružička, which described how these C5 units are linked together to form larger structures like monoterpenes (C10), sesquiterpenes (C15), and diterpenes (C20). wikipedia.org
Historically, terpenoids were valued for their aromatic properties, forming the primary constituents of essential oils used in perfumes and traditional remedies. wikipedia.org Well-known examples include menthol, camphor, and citral (B94496). wikipedia.org As chemical synthesis techniques advanced, researchers began to explore the creation of terpenoid-derived derivatives. This involves chemically modifying the natural terpenoid structure to enhance or alter its properties, such as stability, volatility, or biological activity. orientjchem.org The derivatization of terpenoids has led to a vast array of compounds with applications ranging from pharmaceuticals to flavorings and fragrances, demonstrating the enduring importance of these natural building blocks in chemical innovation. wikipedia.orgnih.gov
Overview of Citronellal (B1669106) Methylanthranilate as a Chemical Entity
Citronellal methylanthranilate is a specific Schiff base formed from the condensation reaction between two well-defined precursors: citronellal and methyl anthranilate. chemicalbook.com Citronellal (C₁₀H₁₈O) is a monoterpenoid aldehyde, a major component of citronella oil, known for its characteristic lemon-like scent. ontosight.aiacs.org Methyl anthranilate (C₈H₉NO₂) is an aromatic amine and an ester, recognized for its grape-like aroma and its presence in essential oils like neroli. acs.orgchemicalbook.com
The synthesis of this compound involves the reaction of the aldehyde functional group of citronellal with the primary amine group of methyl anthranilate. chemicalbook.combenthamdirect.com This reaction creates the characteristic azomethine (C=N) linkage, joining the terpenoid backbone to the aromatic ring system. The resulting molecule, a larger and more complex structure, possesses unique properties distinct from its parent compounds. Research has shown that the formation of this Schiff base can enhance the chemical stability of the fragrance blend. orientjchem.orgrasayanjournal.co.in Its primary identity in chemical research is as a fragrance ingredient, valued for its complex floral and fruity odor profile. chemicalbook.comontosight.ai
Below are tables detailing the chemical properties of this compound and its precursors.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | methyl 2-[(E)-3,7-dimethyloct-6-enylideneamino]benzoate | nih.gov |
| CAS Number | 67845-42-5 | chemicalbook.comnih.gov |
| Molecular Formula | C₁₈H₂₅NO₂ | nih.gov |
| Molecular Weight | 287.4 g/mol | nih.gov |
| Appearance | Viscous liquid | orientjchem.org |
| Refractive Index | 1.51250 to 1.52250 @ 20.00 °C | thegoodscentscompany.com |
| Specific Gravity | 1.00550 to 1.01350 @ 25.00 °C | thegoodscentscompany.com |
Table 2: Properties of Precursor Compounds
| Compound | Molecular Formula | Molecular Weight | Key Functional Group | Natural Occurrence |
|---|---|---|---|---|
| Citronellal | C₁₀H₁₈O | 154.25 g/mol | Aldehyde | Citronella, Lemongrass ontosight.aiacs.org |
| Methyl Anthranilate | C₈H₉NO₂ | 151.16 g/mol | Primary Amine, Ester | Grapes, Neroli Oil acs.orgchemicalbook.com |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Citronellal |
| Methyl anthranilate |
| Isoprene |
| Menthol |
| Camphor |
| Citral |
| Aurantiol (Hydroxycitronellal-methyl anthranilate) |
| Hydroxycitronellal |
| Eugenol |
| Patchouli |
| Benzyl Salicylate |
| o-vanillin |
| Pyridoxal phosphate |
| Retinal |
| Abietic acid |
| Geraniol |
| Nerol |
| Limonene |
| Linalool |
| Myrcene |
| Eucalyptol |
| Terpineol |
| Carvacrol |
| Thymol |
Structure
2D Structure
3D Structure
Properties
CAS No. |
67845-42-5 |
|---|---|
Molecular Formula |
C18H25NO2 |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
methyl 2-(3,7-dimethyloct-6-enylideneamino)benzoate |
InChI |
InChI=1S/C18H25NO2/c1-14(2)8-7-9-15(3)12-13-19-17-11-6-5-10-16(17)18(20)21-4/h5-6,8,10-11,13,15H,7,9,12H2,1-4H3 |
InChI Key |
FOIQCUQRLOGHEZ-UHFFFAOYSA-N |
SMILES |
CC(CCC=C(C)C)CC=NC1=CC=CC=C1C(=O)OC |
Canonical SMILES |
CC(CCC=C(C)C)CC=NC1=CC=CC=C1C(=O)OC |
Other CAS No. |
67845-42-5 |
Origin of Product |
United States |
Synthetic Pathways and Reaction Mechanistic Elucidation of Citronellal Methylanthranilate
Direct Condensation Approaches and Optimization Parameters
The most common method for synthesizing Schiff bases like Citronellal (B1669106) Methylanthranilate is through the direct condensation of the parent aldehyde, citronellal, and the primary amine, methyl anthranilate. perfumerflavorist.com This reaction involves the formation of an imine (or azomethine) group through the elimination of a water molecule. rasayanjournal.co.in The optimization of this process is crucial for maximizing yield and ensuring the desired quality of the final product.
A study on the closely related Citral-Methylanthranilate Schiff base, synthesized via a simple condensation technique, provides valuable insights into the optimization of reaction parameters. The synthesis was carried out at a temperature of 90 ± 5°C with varying reaction times. The results indicated that the optimal synthesis time was between 1 to 2 hours to achieve a significant yield of the Schiff base. rasayanjournal.co.in Longer reaction times led to darker colored products and an increase in physical properties such as refractive index, density, and specific gravity. rasayanjournal.co.in
In industrial applications, the reaction is often not driven to completion to prevent undesirable darkening of the product. perfumerflavorist.com For ease of handling, an excess of methyl anthranilate may be used to yield a more fluid and lower-melting product. perfumerflavorist.com
Solvent Effects on Reaction Yield and Stereoselectivity
While direct condensation can be performed without a solvent, the choice of solvent can influence the reaction rate, yield, and in some cases, the stereoselectivity of the resulting Schiff base. In many conventional methods for Schiff base synthesis, organic solvents such as ethanol (B145695) or methanol (B129727) are employed. pramanaresearch.org The removal of the water by-product, often through azeotropic distillation, is a common strategy to shift the reaction equilibrium towards the product. rasayanjournal.co.in
For fragrance applications, the final product may be diluted with solvents like diethyl phthalate (B1215562) or dipropylene glycol to improve its physical properties for easier incorporation into formulations. perfumerflavorist.com
Catalytic Systems in Schiff Base Formation from Citronellal and Methyl Anthranilate
The condensation reaction to form Schiff bases can be catalyzed by both acids and bases. Theoretical studies on Schiff base formation have highlighted the role of catalysts in facilitating the reaction steps. eijppr.com In the context of green chemistry, there is a growing interest in using natural and environmentally benign catalysts. For instance, lemon juice, which contains citric acid, has been successfully employed as a catalyst in the synthesis of Schiff bases. pramanaresearch.org
Other green catalytic approaches include the use of solid catalysts or bio-derived catalysts, which can enhance reaction rates and selectivity while minimizing the need for excess reagents and simplifying purification processes. rdd.edu.iq
Alternative Synthetic Strategies for Citronellal Methylanthranilate
While direct condensation is the most straightforward approach, alternative synthetic strategies can be employed, particularly when specific functionalities are desired or when seeking to adhere to the principles of green chemistry.
Multi-Step Synthesis Design
Multi-step synthesis can offer greater control over the final product's structure and purity. For fragrance compounds, a multi-step approach might involve the initial modification of either the citronellal or methyl anthranilate molecule before the final condensation step. odinity.com For example, a related multi-step synthesis of a fragrance involved the reduction of an aldehyde to an alcohol, followed by an acid-catalyzed etherification. odinity.com Such approaches allow for the creation of a diverse range of derivatives from a single starting material. odinity.com
Principles of Green Chemistry in this compound Production
The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.net For the synthesis of this compound, several green chemistry approaches can be considered:
Use of Green Solvents: Replacing traditional organic solvents with more environmentally friendly options like water or ethanol. rdd.edu.iq
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption, often leading to higher yields. pramanaresearch.orgresearchgate.net
Ultrasonic Irradiation: Another energy-efficient method that can enhance reaction rates. researchgate.net
Mechanosynthesis (Grinding): Performing the reaction in the absence of a solvent by grinding the solid reactants together, which minimizes waste. researchgate.netrsc.org
Use of Natural Acid Catalysts: Employing catalysts derived from natural sources, such as citric acid from lemon juice, to avoid the use of harsh mineral acids. pramanaresearch.orgnih.gov
These methods offer pathways to produce Schiff bases in a more sustainable and environmentally responsible manner. researchgate.net
Mechanistic Investigations of Schiff Base Formation
The formation of a Schiff base from an aldehyde and a primary amine is generally understood to proceed through a two-step mechanism. eijppr.com
Formation of a Carbinolamine Intermediate: The reaction initiates with the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the aldehyde. This leads to the formation of a tetrahedral intermediate known as a carbinolamine. eijppr.com
Dehydration of the Carbinolamine: The carbinolamine intermediate is typically unstable and undergoes dehydration (elimination of a water molecule) to form the final imine or Schiff base. eijppr.com This dehydration step is often the rate-determining step of the reaction. eijppr.com
Theoretical studies have shown that the presence of a catalyst, such as an acid, can facilitate both the initial nucleophilic attack and the subsequent dehydration step. eijppr.com Computational studies on the reaction in nonpolar conditions suggest that an additional molecule of the amine can help stabilize the transition state. peerj.com
Data Tables
Table 1: Effect of Synthesis Time on the Physical Properties of a Related Schiff Base (Citral-Methylanthranilate)
| Synthesis Time | Refractive Index | Density (g/mL) | Specific Gravity |
| 15 minutes | 1.541 | 1.017 | 1.026 |
| 30 minutes | 1.545 | 1.022 | 1.031 |
| 1 hour | 1.551 | 1.028 | 1.037 |
| 2 hours | 1.556 | 1.034 | 1.043 |
| 3 hours | 1.559 | 1.039 | 1.048 |
| 4 hours | 1.561 | 1.042 | 1.050 |
Data adapted from a study on the synthesis of Citral-Methylanthranilate Schiff base. rasayanjournal.co.in
Table 2: GC-MS Analysis of a Related Schiff Base (Citral-Methylanthranilate) Synthesis over Time
| Synthesis Time | % Area Citral (B94496) | % Area Methyl Anthranilate | % Area Citral-Methylanthranilate |
| 15 minutes | 42.14 | 51.87 | 5.99 |
| 30 minutes | 38.58 | 51.29 | 10.15 |
| 1 hour | 28.64 | 45.18 | 26.17 |
| 2 hours | 13.55 | 35.01 | 51.44 |
| 3 hours | 4.91 | 25.84 | 69.24 |
| 4 hours | 7.91 | 34.02 | 58.06 |
Data adapted from a study on the synthesis of Citral-Methylanthranilate Schiff base.
Kinetic Studies of Reaction Pathways
Formal kinetic studies detailing the rate laws and activation energy for the specific synthesis of this compound are not extensively documented in publicly available literature. However, the progress of the reaction can be understood by examining time-dependent product yield studies for the analogous synthesis of Citral-methylanthranilate. Citral is a closely related terpenoid aldehyde that serves as a common precursor to citronellal.
The formation of the Schiff base occurs via a two-step mechanism:
Nucleophilic Addition: The nitrogen atom of the primary amine (methyl anthranilate) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (citronellal). This step results in the formation of an unstable carbinolamine intermediate.
Dehydration: The carbinolamine then undergoes elimination of a water molecule to form the stable imine (Schiff base) with a characteristic C=N double bond.
Research on the synthesis of the related Citral-methylanthranilate Schiff base, conducted at a constant temperature of 90 ± 5 °C, provides insight into the reaction's progress over time. The yield of the Schiff base increases significantly with longer reaction times, indicating a kinetically controlled process.
The following table, derived from gas chromatography-mass spectrometry (GC-MS) analysis of the reaction between citral and methyl anthranilate, illustrates the relationship between reaction time and product formation.
Table 1: Reaction Progress of Citral-Methylanthranilate Synthesis Over Time
Synthesis Time Citral (% Area) Methyl Anthranilate (% Area) Citral-Methylanthranilate (% Area) 15 minutes 42.14 51.87 5.99 30 minutes 38.58 51.29 10.15 1 hour 28.64 45.18 26.17 2 hours 13.55 35.01 51.44 3 hours 4.91 25.84 69.24 4 hours 7.91 34.02 58.06
As shown in the data, the concentration of the reactants decreases while the product concentration increases, reaching a maximum yield at the 3-hour mark under these specific conditions. This time-dependent yield is characteristic of Schiff base formations.
Stereochemical Control and Product Isomerism in this compound Synthesis
Stereochemistry is a critical aspect of the synthesis of this compound due to the chiral nature of the citronellal reactant. Citronellal possesses a stereocenter at the C3 position and exists as two enantiomers: (R)-(+)-citronellal and (S)-(-)-citronellal.
When a single enantiomer of citronellal is used in the synthesis, the stereochemical integrity is typically retained in the final imine product. For example, the reaction of naturally occurring (S)-(-)-citronellal with methyl anthranilate (which is achiral) will yield the corresponding (S)-imine. This provides a direct pathway for stereochemical control of the product, provided the starting material is enantiomerically pure.
The concept of product isomerism becomes more complex when both reactants are chiral. While methyl anthranilate is achiral, studies using (S)-citronellal as a chiral derivatizing agent (CDA) for racemic primary amines provide a clear model for the formation of diastereomers. In such a reaction, the single enantiomer of the aldehyde reacts with both enantiomers of the amine, resulting in a mixture of two diastereomeric imines (e.g., S,S and S,R).
These diastereomers have distinct physical properties and can be differentiated and quantified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. The ability to distinguish these isomers is crucial for determining the enantiomeric excess of the chiral amine. This principle directly illustrates the product isomerism that arises from the reaction of chiral aldehydes.
The table below conceptualizes the formation of diastereomeric products based on the reaction between an enantiomerically pure citronellal and a racemic chiral amine.
Table 2: Diastereomer Formation in the Reaction of (S)-Citronellal with a Racemic Chiral Amine
(S)-Citronellal Reacts With: Resulting Diastereomer Relationship (R)-Amine (S,R)-Imine Diastereomers (S)-Amine (S,S)-Imine
Furthermore, kinetic resolution is a powerful technique for controlling stereochemistry. In the context of the starting material, studies on the kinetic resolution of racemic citronellal have shown that chiral catalysts can selectively react with one enantiomer at a faster rate than the other. For instance, a chiral aluminum BINOL catalyst can be used in the cyclization of citronellal, affording one enantiomer in higher enantiomeric excess. While this is not the direct synthesis of the Schiff base, it demonstrates a method for obtaining enantiomerically enriched citronellal, which is a prerequisite for producing an enantiomerically pure Schiff base product.
Advanced Spectroscopic and Spectrometric Characterization of Citronellal Methylanthranilate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous determination of the molecular structure of Citronellal (B1669106) Methylanthranilate. emerypharma.com This Schiff base, formed from the condensation of citronellal and methyl anthranilate, possesses distinct structural features from both moieties, which can be meticulously mapped using a combination of NMR experiments.
1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide the initial framework for structural analysis. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the methyl anthranilate ring, the aliphatic protons of the citronellal chain, and a key downfield signal for the imine proton (-CH=N-). The ¹³C NMR spectrum complements this by showing signals for the aromatic carbons, the ester carbonyl, the aliphatic carbons, and the diagnostic imine carbon.
Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular puzzle. libretexts.org
Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton couplings (²J and ³J), allowing for the tracing of proton networks within the citronellal backbone and the aromatic ring. emerypharma.com For instance, the correlation between the imine proton and the adjacent methylene (B1212753) protons of the citronellal fragment would be clearly visible.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons. It allows for the unambiguous assignment of each carbon atom by linking it to its attached proton(s), simplifying the crowded aliphatic region of the spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for connecting different parts of the molecule by showing correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would be observed between the imine proton and the carbons of the aromatic ring, as well as the imine carbon and protons on both the citronellal and methyl anthranilate sides, confirming the C=N linkage.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Citronellal Methylanthranilate
Predicted values are based on the analysis of precursor molecules and known chemical shifts for imine compounds. dergipark.org.trmdpi.com
| Atom Position (Citronellal Moiety) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Imine CH | ~8.0-8.5 | ~160-165 |
| Vinylic CH | ~5.10 | ~124.5 |
| Methyls on double bond | ~1.68, ~1.60 | ~25.7, ~17.6 |
| Aliphatic CHs and CH₂s | 0.9 - 2.5 | 20 - 50 |
| Methyl (next to CH) | ~0.95 | ~19.5 |
| Atom Position (Methylanthranilate Moiety) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Aromatic CHs | ~6.5-8.0 | ~110-150 |
| Ester O-CH₃ | ~3.9 | ~51.5 |
| Ester C=O | - | ~168.0 |
Dynamic NMR for Conformational Analysis of this compound
Dynamic NMR (DNMR) is a powerful technique for studying molecular motions and conformational changes that occur on the NMR timescale. nih.gov For this compound, two main dynamic processes are of interest: E/Z isomerization around the C=N imine bond and the conformational flexibility of the long citronellal aliphatic chain.
By acquiring NMR spectra at variable temperatures, it is possible to monitor changes in the line shapes of the signals. At high temperatures, where the rate of isomerization or bond rotation is fast, averaged signals are observed. As the temperature is lowered, the rate of these processes slows down, potentially leading to the decoalescence of signals into distinct peaks for each conformer or isomer. Analyzing these changes allows for the calculation of the energy barriers associated with these dynamic processes, providing critical insights into the molecule's conformational landscape. researchgate.net
Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis
Mass spectrometry is an indispensable technique for confirming the molecular weight and elemental composition of this compound and for deducing its structure through fragmentation analysis. iltusa.com
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which is crucial for confirming the elemental composition of the compound. researchgate.netwiley.com For this compound (C₁₈H₂₅NO₂), the expected exact mass can be calculated. An experimentally determined mass that matches this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula, distinguishing it from other potential isomers.
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₈H₂₅NO₂ |
| Theoretical Exact Mass | 287.18853 u |
| Molecular Weight | 287.40 g/mol |
Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights
Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion, M⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a fragmentation fingerprint that is characteristic of the molecule's structure.
The fragmentation of this compound is expected to occur at chemically logical sites. Key fragmentation pathways would likely involve:
Cleavage of the imine bond: This would lead to fragments corresponding to the citronellal and methyl anthranilate moieties.
Fragmentation within the citronellal chain: Characteristic losses of neutral fragments (e.g., alkenes) from the aliphatic sidechain are expected, similar to the fragmentation of citronellal itself. nist.govmdpi.com
Fragmentation of the methyl anthranilate ring: Loss of the methoxy (B1213986) group (-OCH₃) or the entire ester group (-COOCH₃) from the aromatic portion is a probable pathway. nist.gov
Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Probable Identity/Origin |
| 287.19 | 151.06 | [Methyl anthranilate moiety]⁺ |
| 287.19 | 136.12 | [Citronellal moiety - H]⁺ |
| 287.19 | 119.05 | [Methyl anthranilate moiety - OCH₃]⁺ |
| 287.19 | 69.07 | [C₅H₉]⁺ from citronellal chain cleavage |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.
The IR spectrum of this compound would be dominated by strong absorptions corresponding to the stretching vibrations of its key functional groups. The C=O stretch of the ester group would appear as a very strong band, while the newly formed C=N (imine) stretch would also be a prominent feature. The spectrum would also show characteristic bands for aromatic C-H stretching, aliphatic C-H stretching, and C=C stretching from the citronellal chain.
Raman spectroscopy provides complementary information. While the C=O stretch is typically weaker in Raman, the C=N, C=C, and aromatic ring stretching vibrations often produce strong Raman signals. The combination of both IR and Raman spectra gives a more complete picture of the molecule's vibrational properties. mdpi.com Subtle shifts in the positions of these bands can also provide clues about intermolecular interactions and the local environment of the molecule.
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
| C=O (Ester) | Stretch | ~1720-1740 (Strong) | Weak-Medium |
| C=N (Imine) | Stretch | ~1640-1690 (Medium-Strong) | Strong |
| C=C (Aromatic) | Stretch | ~1580-1600 (Medium) | Strong |
| C=C (Aliphatic) | Stretch | ~1660-1680 (Weak-Medium) | Strong |
| C-H (Aromatic) | Stretch | ~3000-3100 (Medium) | Medium |
| C-H (Aliphatic) | Stretch | ~2850-2960 (Strong) | Strong |
| C-O (Ester) | Stretch | ~1100-1300 (Strong) | Weak |
Electronic Spectroscopy (UV-Vis) for Conjugation and Chromophoric Behavior
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorbance (λmax) provides information about the extent of conjugation and the presence of chromophores (the parts of a molecule responsible for its color).
For this compound, a Schiff base formed from the condensation of citronellal and methyl anthranilate, the UV-Vis spectrum would be expected to reveal characteristic absorptions related to its electronic structure. The methyl anthranilate portion of the molecule contains an aromatic ring and an ester group, which are significant chromophores. The formation of the imine (C=N) bond in the Schiff base introduces further conjugation.
While no specific UV-Vis spectral data for this compound was found, data for the parent molecule, methyl anthranilate, shows absorption maxima. For instance, the UV absorbance spectrum of methyl anthranilate has been recorded with a distinct peak at 218 nm and a less intense maximum at 334 nm. researchgate.net The spectrum of this compound would likely exhibit shifts in these absorption bands due to the extended conjugation created by the imine linkage with the citronellal moiety.
A hypothetical data table for the UV-Vis spectral data of this compound would look as follows, though the values are purely illustrative due to the lack of experimental data.
Hypothetical UV-Vis Spectral Data for this compound
| Parameter | Value |
| Solvent | Ethanol (B145695) |
| λmax 1 (nm) | Not Available |
| Molar Absorptivity (ε) at λmax 1 | Not Available |
| λmax 2 (nm) | Not Available |
| Molar Absorptivity (ε) at λmax 2 | Not Available |
| Electronic Transition(s) | Not Determined |
X-ray Crystallography for Solid-State Structure Elucidation (if applicable)
For X-ray crystallography to be applicable, this compound would need to be synthesized and then crystallized into a single crystal of sufficient quality. The resulting data would provide definitive proof of its structure, including the stereochemistry of the imine bond and the conformation of the citronellal chain.
Currently, there are no published reports detailing the single-crystal X-ray diffraction analysis of this compound. Therefore, no crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, are available.
Should such data become available, it would be presented in a format similar to the table below.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C18H25NO2 |
| Formula Weight | 287.40 |
| Crystal System | Not Determined |
| Space Group | Not Determined |
| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å |
| α = ? °, β = ? °, γ = ? ° | |
| Volume (ų) | Not Determined |
| Z (molecules per unit cell) | Not Determined |
| Calculated Density (g/cm³) | Not Determined |
Chemical Reactivity, Stability, and Transformation Dynamics of Citronellal Methylanthranilate
Hydrolytic Degradation Mechanisms and Kinetics
The imine (C=N) bond in Schiff bases is susceptible to hydrolysis, a reaction that cleaves the molecule back into its original aldehyde and amine components—in this case, citronellal (B1669106) and methyl anthranilate. This reversible reaction is influenced by several factors, most notably pH, temperature, and the ionic strength of the surrounding medium. nih.govnih.govmdpi.com
The rate of hydrolysis of Schiff bases is highly dependent on the pH of the aqueous environment. Generally, the hydrolysis is catalyzed by acid. nih.govmdpi.com In neutral or slightly alkaline conditions, many Schiff bases exhibit greater stability. The protonation of the imine nitrogen under acidic conditions makes the imine carbon more electrophilic and thus more susceptible to nucleophilic attack by water.
Studies on Schiff bases derived from methyl anthranilate and various aldehydes demonstrate that acidic conditions significantly accelerate hydrolysis. nih.govmdpi.com For instance, research on similar Schiff bases in ethanol (B145695)/water mixtures showed a dramatic increase in the percentage of hydrolysis after 24 hours when a small amount of acetic acid was added to lower the pH. nih.govmdpi.com
Interactive Data Table: pH-Dependent Hydrolysis of a Structurally Similar Schiff Base (Helional/Methyl Anthranilate)
Data extrapolated from studies on similar Schiff bases for illustrative purposes.
| pH | Hydrolysis (%) after 24h |
| 3.6 | 43.5 |
| 5.1 | 5.6 |
| 5.9 | 3.2 |
This table demonstrates the significant impact of pH on the stability of a Schiff base containing methyl anthranilate, with much higher degradation observed at a lower pH.
Temperature is a critical factor influencing the rate of chemical reactions, including the hydrolysis of Schiff bases. An increase in temperature generally accelerates the rate of hydrolysis by providing the necessary activation energy for the reaction to proceed. Thermal analysis of some Schiff base metal complexes has shown stability up to 150-250°C, beyond which degradation occurs. nih.govnih.gov
The ionic strength of the solution can also affect the stability of Schiff bases, particularly those that form metal complexes. researchgate.netresearchgate.net Changes in ionic strength can alter the activity coefficients of the reactants and the transition state, thereby influencing the reaction rate. For citronellal methylanthranilate in a typical fragrance formulation, the effect of ionic strength on its hydrolytic stability is likely to be less pronounced than that of pH and temperature, but it can still play a role in complex aqueous systems.
Oxidative Stability and Reaction Mechanisms
The citronellal moiety of this compound contains a carbon-carbon double bond and an aldehyde group (in its pre-condensation form), both of which are susceptible to oxidation. The stability of the molecule in the presence of atmospheric oxygen and other oxidizing species is therefore a key consideration.
Terpenes containing unsaturated moieties are known to be prone to auto-oxidation upon exposure to air. researchgate.net The primary products of terpene auto-oxidation are often hydroperoxides, which can then decompose into a range of secondary products, including alcohols, ketones, and epoxides. researchgate.net For the citronellal component, the allylic position adjacent to the double bond is a potential site for hydrogen abstraction and subsequent reaction with oxygen to form a hydroperoxide. These hydroperoxides can be relatively unstable and may lead to the formation of various degradation products that could alter the odor profile of the original compound.
This compound can also react with various oxidizing species present in the environment, such as ozone (O₃) and hydroxyl radicals (•OH). nih.gov Terpenes are known to have high reactivity towards these oxidants due to the presence of C=C double bonds. nih.gov The reaction of citronellal with ozone and hydroxyl radicals has been shown to produce smaller, more volatile compounds such as 3-methylhexanedial and methylglyoxal. researchgate.net Therefore, it can be inferred that the citronellal portion of the Schiff base would be susceptible to degradation by these strong oxidizing agents.
Furthermore, terpene hydroperoxides can react with aldehydes to form peroxyhemiacetals, which could be another transformation pathway for this compound in an environment where both hydroperoxides and the parent aldehyde are present. researchgate.net
Photochemical Transformations and Photostability
The methyl anthranilate part of the molecule is a primary contributor to its photochemical behavior. Studies have shown that methyl anthranilate can undergo direct photolysis under UVC and UVB irradiation. nih.govresearchgate.net This photodegradation is accelerated in the presence of hydrogen peroxide (H₂O₂), which generates hydroxyl radicals upon irradiation. nih.govresearchgate.net While the intramolecular hydrogen bond in methyl anthranilate provides some photostability, it can still undergo photodegradation, leading to a loss of its characteristic properties. mdpi.com
The citronellal moiety also has the potential to undergo photochemical transformations. The photooxidation of citronellol, the corresponding alcohol of citronellal, has been studied and is known to produce hydroperoxides which can then be reduced to the corresponding diols. nih.gov This suggests that the terpene part of this compound could be susceptible to photooxidative degradation.
Photo-induced Isomerization Pathways
While specific studies on the photo-isomerization of this compound are not extensively documented in publicly available literature, the photochemical behavior of the imine or azomethine group (–C=N–) is well-established. The primary photo-induced isomerization pathway for Schiff bases involves a reversible E/Z (or trans/cis) isomerization around the carbon-nitrogen double bond.
Upon absorption of photons, typically in the UV range, the π-electron system of the imine bond is excited. This excitation can lead to a temporary weakening of the double bond, allowing for rotation and subsequent relaxation to either the E or Z isomer. The process can be summarized as:
E-isomer (ground state) + hν (light) → [Excited State] → Z-isomer
This transformation can alter the molecule's geometry, which in turn may affect its physical properties and sensory profile. The extent and efficiency of this isomerization depend on factors such as the wavelength of light, the solvent, and the electronic nature of the substituents on both the nitrogen and carbon atoms of the imine. For many aromatic Schiff bases, this photochromic behavior is a key area of research.
Degradation under UV/Visible Light Exposure
The stability of this compound under light exposure is a significant concern, as degradation can lead to changes in color and odor. The molecule possesses two primary chromophores susceptible to photodegradation: the aromatic methyl anthranilate moiety and the imine bond.
The methyl anthranilate portion is known to be susceptible to degradation under UV radiation. Studies on methyl anthranilate itself show that it can undergo direct photolysis. This process can be accelerated by the presence of other substances that generate reactive oxygen species (ROS) under UV light. For instance, in aqueous systems, UV irradiation can lead to the formation of various degradation products through reactions with hydroxyl radicals. This suggests that the anthranilate ring in the Schiff base could undergo hydroxylation or other oxidative degradation pathways.
The imine bond is also susceptible to photochemical reactions beyond isomerization. It can undergo photocleavage, leading to the hydrolysis of the Schiff base back to its constituent aldehyde (citronellal) and amine (methyl anthranilate). This process is often facilitated by the presence of water. Furthermore, the degradation of aromatic imines can be influenced by their molecular structure, with transformations from aromatic to quinoidal forms potentially affecting degradation kinetics.
Silver nanoparticles have been investigated as a potential carrier to stabilize methyl anthranilate against photoreaction by acting as a physical barrier to UV radiation. Such strategies could potentially be applied to Schiff bases like this compound to enhance their photostability in various applications.
Table 1: Potential Degradation Pathways under UV Exposure
| Moiety | Potential Reaction | Resulting Products |
|---|---|---|
| Methyl Anthranilate | Photolysis, Oxidation (e.g., by hydroxyl radicals) | Hydroxylated derivatives, ring-opened products |
| Imine Bond | Photo-hydrolysis (in presence of moisture) | Citronellal, Methyl Anthranilate |
| Citronellal Backbone | Oxidation at allylic position or double bond | Various oxygenated terpenoids |
Derivatization Chemistry and Analog Synthesis
The structure of this compound allows for a wide range of chemical modifications to synthesize analogs with potentially different properties. These modifications can be targeted at either the methylanthranilate portion or the citronellal backbone.
Modifications of the Methylanthranilate Moiety
The aromatic ring and the ester group of the methylanthranilate moiety are primary sites for derivatization.
Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring is activated towards electrophilic attack by the electron-donating amino group (–NH–, part of the imine linkage in the Schiff base context) and deactivated by the electron-withdrawing methyl ester group (–COOCH₃). The activating amino group directs incoming electrophiles to the ortho and para positions. Therefore, reactions such as halogenation (with Cl₂, Br₂), nitration (with HNO₃/H₂SO₄), or Friedel-Crafts acylation/alkylation can be performed to introduce various substituents onto the aromatic ring, thereby modifying the electronic and steric properties of the molecule.
Ester Modification: The methyl ester group can be modified through standard ester chemistry.
Hydrolysis: Saponification with a base (e.g., NaOH) followed by acidification would yield the corresponding carboxylic acid.
Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the methyl group with other alkyl or aryl groups, producing a library of different esters.
Transformations at the Citronellal Backbone
The citronellal portion of the molecule contains an alkene and an aliphatic chain, offering several handles for chemical transformation.
Intramolecular Carbonyl-Ene Reaction (Prins-type Cyclization): The most significant reaction of the citronellal backbone is its acid-catalyzed intramolecular cyclization. While this reaction is typically described for citronellal itself, the imine of this compound can be hydrolyzed under acidic conditions to regenerate the aldehyde in situ, which then readily cyclizes. This reaction converts the acyclic citronellal structure into a mixture of p-menthane-based cyclic alcohols, primarily isomers of isopulegol. The diastereoselectivity of this reaction is highly dependent on the catalyst used (Lewis or Brønsted acids).
Reduction of the Imine and Alkene:
The C=N double bond can be selectively reduced to a secondary amine using reducing agents like sodium borohydride (B1222165) (NaBH₄).
Catalytic hydrogenation (e.g., using H₂ over a Pd, Pt, or Ni catalyst) would likely reduce both the C=N and the C=C double bonds, resulting in a fully saturated secondary amine.
Alkene Reactions: The C=C double bond in the side chain can undergo various classic alkene reactions, such as:
Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) would form an epoxide.
Halogenation: Addition of Br₂ or Cl₂ across the double bond.
Hydroboration-Oxidation: To produce the anti-Markovnikov addition of water across the double bond, yielding a primary alcohol.
Table 2: Key Transformations of the Citronellal Backbone
| Reaction Type | Reagents | Major Product(s) |
|---|---|---|
| Intramolecular Ene Reaction | Acid catalyst (Lewis or Brønsted) | Isopulegol, neo-isopulegol, iso-isopulegol |
| Imine Reduction | NaBH₄ | N-(3,7-dimethyloct-6-en-1-yl)methyl anthranilate |
| Catalytic Hydrogenation | H₂, Pd/C | N-(3,7-dimethyloctyl)methyl anthranilate |
| Epoxidation | m-CPBA | Epoxidized this compound |
Computational Chemistry and in Silico Modeling of Citronellal Methylanthranilate
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and derive various molecular properties.
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. For Citronellal (B1669106) Methylanthranilate, DFT is employed to determine its most stable three-dimensional structure, a process known as geometry optimization. mdpi.comresearchgate.net This calculation seeks the lowest energy conformation on the potential energy surface, providing precise data on bond lengths, bond angles, and dihedral angles.
The process typically utilizes a functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with a basis set like 6-311G(d,p) or 6-31G(d,p), which has been shown to be effective for optimizing the geometries of Schiff bases. samipubco.comsid.iracs.org The optimization reveals that intramolecular interactions, such as hydrogen bonding, can significantly stabilize specific conformations. mdpi.com By mapping the energy profiles of different conformers, researchers can identify the global minimum energy structure, which is the most likely conformation to be found under experimental conditions.
Table 1: Representative Optimized Geometric Parameters for the Imine Core of Citronellal Methylanthranilate (Calculated via DFT)
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C=N (Imine) | ~1.28 Å |
| Bond Angle | C-C=N | ~122.5° |
| Bond Angle | C=N-C | ~118.0° |
| Dihedral Angle | C-C=N-C | ~179.5° (indicating planarity) |
Note: The data in this table are representative values based on DFT calculations for similar Schiff base structures and serve as an illustrative example.
A significant advantage of DFT is its ability to predict spectroscopic data, which can then be used to validate or interpret experimental results.
Vibrational Frequencies: DFT calculations can accurately predict the infrared (IR) spectrum of this compound. samipubco.com The computed vibrational frequencies correspond to specific molecular motions, such as bond stretching and bending. researchgate.net A key diagnostic peak for Schiff bases is the stretching vibration of the azomethine or imine group (–C=N–). acs.orgsamipubco.com Comparing the calculated spectrum with experimental Fourier-transform infrared (FTIR) spectroscopy data allows for precise assignment of spectral bands and confirms the successful formation of the imine linkage. researchgate.net
Table 2: Comparison of Hypothetical Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹) for this compound
| Functional Group | Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) |
|---|---|---|---|
| C=N (Imine) | Stretching | ~1635 | ~1640 |
| C=C (Aromatic) | Stretching | ~1580 | ~1585 |
| C-H (Aliphatic) | Stretching | ~2960 | ~2965 |
| C-O (Ester) | Stretching | ~1240 | ~1245 |
Note: The data in this table are illustrative. DFT-computed frequencies are often systematically scaled to better match experimental values.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application. Using methods like Gauge-Including Atomic Orbital (GIAO) within the DFT framework, it is possible to calculate the ¹H and ¹³C chemical shifts for the molecule. unipa.itnih.gov These theoretical values are critical for assigning peaks in experimental NMR spectra, aiding in the structural elucidation of the compound and confirming its identity. ruc.dk Calculations can rationalize the observed chemical shifts in terms of the electronic environment of each nucleus. unipa.it
Molecular Dynamics (MD) Simulations for Conformational Space and Intermolecular Interactions
While quantum calculations provide a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment (e.g., in water or interacting with a polymer). wpmucdn.commdpi.com
For a fragrance molecule like this compound, MD simulations are invaluable for understanding its flexibility and how it interacts with its surroundings. nih.gov These simulations can model:
Conformational Landscape: Exploring the different shapes the molecule can adopt at a given temperature and the transitions between them.
Solvation Effects: How the molecule orients itself and interacts with solvent molecules like water or ethanol (B145695).
Intermolecular Interactions: Simulating how the molecule might bind to an olfactory receptor or interact with other molecules in a formulation. acs.org
The results from MD simulations can provide insights into properties like diffusion coefficients and partition coefficients, which are crucial for applications such as controlled-release fragrance systems. wpmucdn.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Behavior Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of molecules and their biological activity or chemical properties. researchgate.netnih.gov
The foundation of any QSAR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and physicochemical properties. mdpi.com For this compound, a wide range of descriptors can be calculated using its optimized geometry. These fall into several categories:
Electronic Descriptors: Derived from quantum chemical calculations, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and Mulliken charges on specific atoms. researchgate.netresearchgate.net
Topological Descriptors: Based on the 2D representation of the molecule, describing its size, shape, and branching.
Geometrical Descriptors: Derived from the 3D structure, such as molecular surface area and volume.
Physicochemical Descriptors: Such as hydrophobicity (LogP) and polarizability. mdpi.com
Table 3: Examples of Molecular Descriptors for QSAR Modeling of this compound
| Descriptor Type | Descriptor Name | Description |
|---|---|---|
| Electronic | HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| Electronic | LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |
| Geometrical | Molecular Surface Area | The total surface area of the molecule. |
| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water; measures hydrophobicity. |
Once a set of descriptors is generated, statistical methods like Multiple Linear Regression (MLR) are used to build a mathematical model that correlates the descriptors with a specific property of interest. asianpubs.orguobasrah.edu.iq For this compound, QSAR models could be developed to predict:
Chemical Reactivity: The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap suggests the molecule is more reactive.
Stability: The stability of Schiff bases can be influenced by hydrolysis of the imine bond. A QSAR model could correlate descriptors with the rate of hydrolysis under specific conditions, predicting the compound's shelf-life in aqueous formulations.
A hypothetical QSAR model for stability might take the form of a linear equation:
Stability Index = c₀ + (c₁ × HOMO) + (c₂ × Dipole Moment) + (c₃ × Molecular Volume)
In this equation, 'c' represents coefficients determined by the regression analysis. Such a model, once validated, could be used to predict the stability of newly designed analogues of this compound before they are synthesized. jocpr.com
Environmental Fate and Abiotic Degradation Pathways of Citronellal Methylanthranilate
Hydrolytic Pathways in Simulated Aquatic Environments
Hydrolysis is a primary degradation pathway for many organic compounds in aquatic environments. For Citronellal (B1669106) Methylanthranilate, the imine (-C=N-) linkage of the Schiff base is susceptible to hydrolysis, which would cleave the molecule back into its constituent reactants: citronellal and methyl anthranilate. The rate of this reaction is influenced by factors such as pH and temperature.
Research on the hydrolysis of Schiff bases indicates that the reaction is often catalyzed by acidic conditions. epa.govmdpi.com In neutral or slightly alkaline waters, the hydrolysis rate is generally slower. The ester group of the methyl anthranilate moiety could also undergo hydrolysis, though this is typically a slower process compared to the hydrolysis of the imine bond under most environmental conditions.
Table 1: Estimated Hydrolytic Half-Life of Citronellal Methylanthranilate at 25°C
Note: The values in this table are estimations based on the general behavior of Schiff bases and have not been determined by direct experimental measurement for this compound.
Photolytic Degradation under Simulated Environmental Conditions
Photolytic degradation, or photolysis, involves the breakdown of molecules by light energy. For a molecule to undergo direct photolysis, it must absorb light in the solar spectrum that reaches the Earth's surface (wavelengths > 290 nm). The aromatic ring of the methyl anthranilate portion of this compound is a chromophore that can absorb ultraviolet (UV) radiation. Studies on aromatic Schiff bases have shown that they can undergo photodegradation. mdpi.comresearchgate.net
The photolytic degradation of this compound in aquatic environments would depend on the quantum yield of the reaction, which is the efficiency of the light-induced process. Indirect photolysis can also occur, where other substances in the water, such as dissolved organic matter, absorb light and produce reactive species that then degrade the compound.
Predictive models for aqueous photolysis are less common than for atmospheric photolysis. The AOPWIN™ module in EPI Suite™ primarily estimates the rate of reaction with hydroxyl radicals in the atmosphere. chemistryforsustainability.orgepa.govchemsafetypro.com While this is a form of photochemically induced degradation, it does not directly predict the rate of direct photolysis in water. Therefore, a qualitative assessment based on the structure of the molecule and data from related compounds is more appropriate in the absence of specific experimental data.
Table 2: Estimated Photolytic Degradation of this compound
Note: This table provides a qualitative estimation based on the chemical structure and general principles of photochemistry for similar compounds.
Volatilization and Atmospheric Partitioning
Volatility is a key physical property that influences the environmental distribution of a chemical. Fragrance compounds, by their nature, are designed to be volatile to some extent. The tendency of a chemical to partition from water to air is described by its Henry's Law constant.
The vapor pressure and Henry's Law constant for this compound can be estimated using the MPBPWIN™ and HENRYWIN™ modules of EPI Suite™, respectively. chemistryforsustainability.orgepa.govchemsafetypro.com These models use the chemical's structure to predict these properties. Given the relatively high molecular weight of this compound compared to its individual components, its volatility is expected to be lower than that of citronellal but potentially higher than that of methyl anthranilate.
Table 3: Estimated Volatilization and Atmospheric Partitioning Properties of this compound at 25°C
Note: These are estimated values that would be generated by predictive models like EPI Suite™ and are subject to the uncertainties inherent in such models.
Sorption and Desorption Dynamics in Environmental Matrices (e.g., Soil, Sediment)
The tendency of a chemical to adsorb to soil and sediment is a critical factor in its environmental mobility and bioavailability. This process is largely governed by the compound's hydrophobicity, which is often quantified by the octanol-water partition coefficient (Kow). The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of sorption to organic matter in soil and sediment.
The KOCWIN™ module in EPI Suite™ can estimate the Koc value for a chemical based on its structure or its log Kow. chemistryforsustainability.orgepa.govchemsafetypro.com For a hydrophobic compound like this compound, a significant portion is expected to partition to soil organic matter. The strength of this sorption will influence its leaching potential into groundwater and its persistence in the terrestrial environment.
Table 4: Estimated Sorption and Desorption Properties of this compound
Note: These estimations are based on QSPR models and indicate a tendency for the compound to associate with organic matter in the environment.
Analytical Methodologies for Detection and Quantification of Citronellal Methylanthranilate in Complex Chemical Systems
Chromatographic Separation Techniques (GC, HPLC) with Advanced Detection
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques for the separation of Citronellal (B1669106) methylanthranilate from intricate mixtures. The choice between GC and HPLC is contingent on the volatility and thermal stability of the analyte and the nature of the sample matrix.
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and semi-volatile compounds like Citronellal methylanthranilate. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides excellent separation efficiency and sensitivity. For instance, the analysis of essential oils, which may contain this compound, is routinely performed using GC-MS. gcms.cz The use of capillary columns, such as those coated with β-DEX 225, is crucial for resolving isomers and achieving high-resolution separation. scispace.comresearchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. Reversed-phase HPLC using a C18 column is a common approach for the separation of aromatic compounds like methyl anthranilate and can be adapted for this compound. nih.gov UV detection is often employed, with monitoring at wavelengths around 220 nm, 248 nm, and 336 nm proving effective for quantification. oclc.org
Table 1: Exemplary Chromatographic Conditions for the Analysis of Precursor Molecules
| Parameter | Gas Chromatography (GC) for Citronellal | High-Performance Liquid Chromatography (HPLC) for Methyl Anthranilate |
| Column | β-DEX 225 capillary column (30 m x 0.25 mm, 0.25 µm film thickness) researchgate.net | Nova-Pak C18 column nih.gov |
| Mobile Phase/Carrier Gas | Helium scispace.com | Acetonitrile-0.025M KH2PO4 (40 + 60), pH 3.00 nih.gov |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) scispace.com | UV Detector (220 nm) nih.gov |
| Temperature Program (GC) | Isothermal at 83°C researchgate.net | Not Applicable |
| Flow Rate (HPLC) | Not Applicable | 1.0 mL/min |
Citronellal exists as two enantiomers, (R)-(+)-citronellal and (S)-(-)-citronellal. Consequently, its reaction with methyl anthranilate results in the formation of diastereomeric Schiff bases. The biological and sensory properties of these stereoisomers can differ significantly, necessitating the development of chiral separation methods for their individual analysis.
Enantioselective gas chromatography is a powerful technique for the separation of chiral compounds. scispace.com The use of chiral stationary phases, such as cyclodextrin derivatives, is instrumental in achieving enantiomeric resolution. For example, a heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin stationary phase has been successfully used for the analysis of citronellal enantiomers. scispace.comresearchgate.net This methodology can be directly applied to the diastereomeric separation of this compound. Studies have shown that the enantiomeric ratio of citronellal can be determined with high accuracy using this approach. scispace.com
Table 2: Research Findings on Chiral Separation of Citronellal
| Chiral Stationary Phase | Target Analyte | Key Finding | Reference |
| Heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (β-DEX-225) | (R/S)-Citronellal | Successful separation of enantiomers, allowing for the determination of enantiomeric excess. scispace.comresearchgate.net | scispace.comresearchgate.net |
| Poly(GMA-co-TRIM) modified with Human Serum Albumin (HSA) | (R/S)-Citronellal | Potential application as an HPLC stationary phase for the separation of citronellal enantiomers. researchgate.net | researchgate.net |
The presence of other components in a complex sample, known as the matrix, can significantly affect the accuracy and precision of analytical measurements. These matrix effects can manifest as either signal enhancement or suppression, leading to erroneous quantification. In the analysis of this compound in natural products, compounds such as other essential oil constituents, fatty acids, and pigments can interfere with the analysis.
The extent of the matrix effect is dependent on the analyte, the matrix, and the analytical technique being used. researchgate.netnih.gov For instance, in GC-MS analysis, matrix components can accumulate in the injector and at the head of the analytical column, affecting the transfer of the analyte and leading to signal suppression. nih.gov In LC-MS, co-eluting matrix components can compete with the analyte for ionization, resulting in ion suppression or enhancement. To mitigate these effects, various strategies can be employed, including thorough sample preparation, the use of matrix-matched standards for calibration, and standard addition methods.
Hyphenated Techniques for On-line Characterization (e.g., GC-MS/MS, LC-MS/MS)
Hyphenated techniques, which couple a separation technique with a detection technique, are indispensable for the on-line characterization of analytes in complex mixtures. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer high selectivity and sensitivity, enabling the confident identification and quantification of this compound even at trace levels.
GC-MS is frequently used for the analysis of essential oils and can identify components by matching their mass spectra with libraries like the National Institute of Standards and Technology (NIST) database. The addition of another dimension of separation, as in comprehensive two-dimensional gas chromatography (GCxGC), can further enhance peak capacity and resolve co-eluting compounds. gcms.cz
LC-MS/MS is a powerful tool for the analysis of a wide array of compounds in various matrices. amazonaws.com A rapid, sensitive, and accurate LC-MS/MS method can be developed for the simultaneous quantitation of multiple compounds. amazonaws.com The high selectivity of tandem mass spectrometry allows for the detection of the target analyte even in the presence of significant background interference.
Table 3: Comparison of Hyphenated Techniques
| Technique | Advantages | Typical Application for Precursors |
| GC-MS | High separation efficiency for volatile compounds, extensive spectral libraries for identification. | Identification of citronellal in citronella oil. |
| GC-MS/MS | Increased selectivity and sensitivity, reduced chemical noise. | Analysis of trace levels of target compounds in complex matrices. |
| LC-MS/MS | Applicable to a wide range of compounds, high sensitivity and selectivity. amazonaws.com | Quantitation of methyl anthranilate in food and beverage samples. researchgate.net |
Advanced Sample Preparation Strategies for Complex Matrices
Sample preparation is a critical step in the analytical workflow, particularly for complex matrices, as it aims to isolate the analyte of interest and remove interfering substances. nih.gov The choice of sample preparation technique depends on the nature of the sample and the analytical method to be used.
For the analysis of this compound in essential oils or perfumes, a simple dilution with a suitable organic solvent may be sufficient. However, for more complex matrices like food products, more elaborate sample preparation techniques are often necessary. These can include:
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their different solubilities in two immiscible liquids.
Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively adsorb the analyte or the interfering components, allowing for their separation.
Dispersive Liquid-Liquid Microextraction (DLLME): This is a miniaturized version of LLE that uses a small amount of extraction solvent dispersed in the aqueous sample, providing high enrichment factors.
The goal of any sample preparation strategy is to obtain a clean extract containing the analyte at a concentration suitable for the analytical instrument, while minimizing the loss of the analyte and the introduction of contaminants.
Future Research Directions and Emerging Paradigms in Citronellal Methylanthranilate Chemistry
Development of Novel Biocatalytic Routes for Enantioselective Synthesis
The chemical synthesis of Schiff bases is well-established, but emerging research is paving the way for biocatalytic methods that offer milder conditions and higher selectivity. The enzymatic synthesis of imines, while challenging due to the instability of these compounds in aqueous environments, has been demonstrated. For instance, D-amino acid oxidase has been used for the enzymatic production of imines from primary amines mdpi.com. Such approaches could be adapted for the synthesis of Citronellal (B1669106) Methylanthranilate.
Future research will likely focus on identifying or engineering enzymes, such as imine reductases or novel oxidases, that can efficiently catalyze the condensation of citronellal with methyl anthranilate. A key challenge is managing the water produced during the reaction, which can lead to hydrolysis of the Schiff base. Biocatalysis in non-aqueous or biphasic systems could offer a solution.
The enantioselectivity of such biocatalytic routes is a significant area of interest. As citronellal is a chiral aldehyde, the development of enzymes that can selectively react with one enantiomer would be highly valuable for producing enantiomerically pure Citronellal Methylanthranilate, potentially leading to unique fragrance profiles.
Table 1: Potential Biocatalytic Strategies for this compound Synthesis
| Biocatalytic Approach | Enzyme Class | Potential Advantages | Research Focus |
| Direct Condensation | Hydrolases (in reverse) / Novel Condensing Enzymes | Single-step synthesis, mild conditions. | Enzyme discovery and engineering for stability and activity with citronellal and methyl anthranilate. |
| Transamination | Transaminases | High enantioselectivity. | Two-step process engineering, cofactor regeneration. |
| Oxidation-Condensation Cascade | Alcohol Dehydrogenases / Amine Oxidases | Use of readily available precursors. | Multi-enzyme system optimization, preventing side reactions. |
Exploration of Supramolecular Interactions Involving this compound
Schiff bases are known to participate in a variety of non-covalent interactions, leading to the formation of complex supramolecular structures nih.gov. The unique molecular structure of this compound, with its aromatic ring, imine bond, and flexible alkyl chain, makes it a prime candidate for exploration in supramolecular chemistry.
Future investigations will likely delve into the host-guest chemistry of this molecule, exploring its ability to form inclusion complexes with cyclodextrins, calixarenes, or other macrocyclic hosts ubc.ca. Such complexes could enhance the stability, solubility, and controlled-release properties of the fragrance. The potential for this compound to act as a ligand for metal ions, forming coordination complexes with unique photophysical or catalytic properties, is another promising avenue wikipedia.orgchemijournal.comnih.gov.
Understanding the self-assembly behavior of this compound is also a key research direction. Investigations into its ability to form liquid crystals, gels, or other organized structures could lead to new applications in materials science. The interplay of π-π stacking from the methyl anthranilate moiety and van der Waals interactions from the citronellal chain will be crucial in determining its self-assembly behavior.
Integration of Machine Learning for Reaction Pathway Prediction and Optimization
The application of machine learning (ML) in chemical synthesis is a rapidly growing field that holds significant promise for the production of compounds like this compound. ML models can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, suggest optimal reaction conditions, and even design novel synthetic routes nih.govresearchgate.netescholarship.org.
For the synthesis of this compound, ML algorithms could be employed to:
Predict Reaction Yields: By analyzing the structural features of the reactants (citronellal and methyl anthranilate) and various reaction parameters (catalyst, solvent, temperature), ML models can predict the yield of the Schiff base formation.
Optimize Reaction Conditions: Machine learning can guide the optimization of reaction conditions to maximize yield and minimize byproducts, reducing the need for extensive experimental screening.
Discover Novel Catalysts: ML can be used to screen potential catalysts for the Schiff base condensation reaction, identifying candidates with higher activity and selectivity.
Elucidate Reaction Mechanisms: By analyzing computational chemistry data, ML models can help to elucidate the complex reaction mechanisms involved in both chemical and biocatalytic synthesis routes.
The development of accurate predictive models will require the generation of high-quality, comprehensive datasets for Schiff base formation reactions. The integration of computational chemistry tools with ML will be essential for building robust and reliable predictive platforms siemens.comnih.gov.
Table 2: Machine Learning Applications in this compound Synthesis
| Application Area | Machine Learning Model | Input Data | Predicted Output |
| Yield Prediction | Random Forest, Gradient Boosting | Reactant structures, catalyst, solvent, temperature, time. | Reaction yield (%). |
| Condition Optimization | Bayesian Optimization | Range of reaction parameters. | Optimal reaction conditions. |
| Catalyst Discovery | Graph Neural Networks | Candidate catalyst structures. | Predicted catalytic activity. |
| Pathway Prediction | Recurrent Neural Networks | Target molecule (this compound). | Plausible synthetic pathways. |
Applications in Advanced Materials Science Based on Chemical Properties (e.g., controlled release systems)
The inherent properties of this compound, particularly its role as a pro-fragrance, make it an excellent candidate for incorporation into advanced materials, especially for controlled-release applications mdpi.comnih.govresearchgate.net. As a Schiff base, it can undergo hydrolysis to release its constituent fragrance molecules, citronellal and methyl anthranilate.
Future research will focus on designing and fabricating novel material systems that can control the rate of this hydrolysis, thereby providing a sustained fragrance release. Potential material platforms include:
Polymeric Nanoparticles/Microparticles: Encapsulating this compound within biodegradable or stimuli-responsive polymer matrices can protect it from premature degradation and control its release over time.
Hydrogels: The high water content and tunable properties of hydrogels make them suitable carriers for this compound, with release triggered by changes in pH, temperature, or enzymatic activity nih.gov.
Mesoporous Silica Nanoparticles: The high surface area and well-defined pore structure of these materials can be utilized to load and subsequently release the fragrance compound in a controlled manner.
Textile Finishes: Covalently grafting or physically adsorbing this compound onto textile fibers could lead to the development of long-lasting scented fabrics researchgate.net.
The development of these advanced materials will require a deep understanding of the interactions between this compound and the host matrix, as well as the kinetics of its release under various conditions.
Q & A
Q. How do researchers validate analytical methods for this compound quantification across different matrices?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
